1-(4-Pyridyl)piperazine

Catalog No.
S581687
CAS No.
1008-91-9
M.F
C9H13N3
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Pyridyl)piperazine

CAS Number

1008-91-9

Product Name

1-(4-Pyridyl)piperazine

IUPAC Name

1-pyridin-4-ylpiperazine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2

InChI Key

OQZBAQXTXNIPRA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=NC=C2

Synonyms

1-(4-pyridyl)piperazine

Canonical SMILES

C1CN(CCN1)C2=CC=NC=C2

As a Precursor for Antibacterial Agents

One area of research exploring 1-(4-Pyridyl)piperazine is its use as a precursor for the synthesis of Nocathiacin I analogs. Nocathiacins are a class of natural products exhibiting potent antibacterial activity. Studies have shown that incorporating the 1-(4-Pyridyl)piperazine moiety into the structure of Nocathiacin I analogs can lead to new derivatives with improved antibacterial properties [].

Exploration in Other Bioactive Molecules

Beyond antibacterial agents, 1-(4-Pyridyl)piperazine serves as a building block for the synthesis of diverse bioactive molecules with potential applications in various therapeutic areas. Examples include:

  • 4-Amino-pyridyl derivatives: These derivatives are being investigated for their potential as anticonvulsant and anti-inflammatory agents [].
  • Benzimido isoquinoline-based derivatives: This class of compounds exhibits promising antitumor activity and is being explored for the development of new cancer therapies [].
  • Tert-pentylphenoxyalkyl piperazine derivatives: These derivatives are being studied for their potential as central nervous system (CNS) stimulants [].

1-(4-Pyridyl)piperazine is an organic compound with the molecular formula C₉H₁₃N₃. It features a piperazine ring substituted with a pyridine moiety at the 1-position. This compound is characterized by its nitrogen-containing heterocyclic structure, which contributes to its unique chemical properties and biological activities. The compound appears as a white to off-white crystalline solid and has a molar mass of approximately 163.22 g/mol .

For instance, some derivatives might target specific enzymes or receptors in the body, leading to therapeutic effects [, ].

  • Toxicity data: Limited information is available on the specific toxicity of 1-(4-Pyridyl)piperazine. However, it's advisable to handle it with care as it contains aromatic amines, which can be potentially harmful [].
  • Flammability: No data available on flammability.
  • General safety: Always handle chemicals with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat. Follow safe laboratory practices when working with 1-(4-Pyridyl)piperazine [].
Typical of piperazine derivatives, including:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the piperazine ring can act as nucleophiles, facilitating substitution reactions with electrophiles.
  • Acylation: The amine groups can be acylated to form amides, which may enhance solubility and biological activity.
  • Formation of Salts: The basic nature of the piperazine nitrogen allows for salt formation with acids, which can affect solubility and stability .

1-(4-Pyridyl)piperazine exhibits significant biological activities, notably:

  • Antidepressant Effects: It has been studied for its potential antidepressant properties, likely due to its interaction with serotonin receptors.
  • Antipsychotic Activity: The compound shows promise in modulating dopaminergic pathways, making it a candidate for antipsychotic drug development.
  • Antimicrobial Properties: Research indicates that it has antimicrobial activity against various pathogens, making it useful in pharmaceutical formulations .

The synthesis of 1-(4-Pyridyl)piperazine can be achieved through several methods:

  • Cyclization of 4-Pyridylcarbonyl Chloride with Piperazine: This method involves reacting 4-pyridylcarbonyl chloride with piperazine in the presence of a base.
  • Direct Alkylation: Piperazine can be directly alkylated using 4-bromopyridine under suitable conditions.
  • Reduction Reactions: Starting from suitable precursors like 1-(4-pyridyl)ethanone, reduction reactions can yield the desired product .

1-(4-Pyridyl)piperazine is utilized in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting neurological disorders.
  • Agrochemicals: The compound is used in developing pesticides and herbicides due to its biological activity.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules .

Studies have shown that 1-(4-Pyridyl)piperazine interacts with various biological targets:

  • Serotonin Receptors: It has been shown to bind to serotonin receptors, influencing mood and behavior.
  • Dopamine Receptors: Its interactions with dopamine receptors suggest potential applications in treating psychiatric disorders.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects .

1-(4-Pyridyl)piperazine shares structural similarities with other piperazine derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1-(3-Pyridyl)piperazineSimilar piperazine structure with a different pyridine substitutionPotentially different receptor affinity
1-(2-Pyridyl)piperazineContains a pyridine ring at the 2-positionMay exhibit distinct pharmacological profiles
PiperazineBasic structure without any aromatic substitutionLacks specific biological activities found in substituted derivatives

The uniqueness of 1-(4-Pyridyl)piperazine lies in its specific interaction profile with receptors and enzymes, which may differ significantly from those of its analogs. This specificity enhances its potential as a therapeutic agent in treating various disorders .

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.110947427 g/mol

Monoisotopic Mass

163.110947427 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1008-91-9

Wikipedia

1-(4-Pyridyl)piperazine

Dates

Modify: 2023-08-15
Pacold et al. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate. Nature Chemical Biology, doi: 10.1038/nchembio.2070, published online 25 April 2016

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